molecular formula C6H6O3S B2817437 (2S)-2-Hydroxy-2-(thiophen-3-yl)acetic acid CAS No. 1379440-84-2

(2S)-2-Hydroxy-2-(thiophen-3-yl)acetic acid

Cat. No.: B2817437
CAS No.: 1379440-84-2
M. Wt: 158.17
InChI Key: SYSIWCFUWJWRHD-YFKPBYRVSA-N
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Description

(2S)-2-Hydroxy-2-(thiophen-3-yl)acetic acid is a chiral carboxylic acid featuring a thiophene ring substituted at the 3-position and a hydroxyl group at the stereogenic center (C2) in the S-configuration . This compound is of interest due to its structural similarity to bioactive molecules, particularly those involving heterocyclic and α-hydroxy acid motifs. Its synthesis often involves stereoselective methods, such as organocatalytic enantioselective flow reactions or resolution techniques, to ensure the desired (2S) configuration .

Thiophene derivatives are widely explored in medicinal chemistry for their electronic properties and metabolic stability. The hydroxyl group in this compound enhances its polarity, influencing solubility and interactions with biological targets, such as enzymes or receptors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-hydroxy-2-thiophen-3-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5,7H,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSIWCFUWJWRHD-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379440-84-2
Record name 3-Thiopheneglycolic acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379440842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-THIOPHENEGLYCOLIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW6W6ZL25B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Hydroxy-2-(thiophen-3-yl)acetic acid typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the hydroxyl and acetic acid functionalities. One common method involves the use of thiophene-3-carboxylic acid as a starting material, which undergoes hydroxylation and subsequent esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol (C2 hydroxyl group) can undergo oxidation under controlled conditions. Common oxidizing agents include:

ReagentConditionsProductNotes
KMnO₄ (acidic)Aqueous H₂SO₄, 25°C2-Oxo-2-(thiophen-3-yl)acetic acidStereochemistry may be retained
CrO₃ (Jones reagent)Acetone, 0–5°C2-Oxo-2-(thiophen-3-yl)acetic acidRisk of over-oxidation mitigated by low temperature

The carboxylic acid group generally remains intact under mild oxidation conditions. Over-oxidation of the thiophene ring is unlikely due to its aromatic stability.

Reduction Reactions

The carboxylic acid can be reduced to a primary alcohol, while the hydroxyl group may remain unaffected or participate in side reactions:

ReagentConditionsProductNotes
LiAlH₄Dry THF, reflux2-Hydroxy-2-(thiophen-3-yl)ethanolRequires protection of the hydroxyl group to prevent elimination
BH₃·THFTHF, 0°CPartial reduction observedSelective for carboxylic acid under specific conditions

Esterification and Amide Formation

The carboxylic acid readily forms esters or amides, often requiring activation via acid chlorides:

Esterification

AlcoholCatalystProductYield
MethanolH₂SO₄, refluxMethyl (2S)-2-hydroxy-2-(thiophen-3-yl)acetate85%
Benzyl alcoholDCC/DMAPBenzyl ester derivative78%

Electrophilic Substitution on Thiophene Ring

The 3-substituted thiophene ring undergoes electrophilic substitution preferentially at the 2- or 5-positions:

ReactionReagentConditionsProduct
NitrationHNO₃/H₂SO₄0°C2-Nitro-thiophen-3-yl derivative
SulfonationSO₃/H₂SO₄50°C2-Sulfo-thiophen-3-yl derivative

Steric and electronic effects from the acetic acid substituent direct regioselectivity .

Protection Strategies for Hydroxyl Group

The C2 hydroxyl group is often protected during reactions targeting the carboxylic acid:

Protecting GroupReagentConditionsDeprotection Method
TBS etherTBSCl, imidazoleDMF, 25°CTBAF in THF
AcetylAc₂O, pyridineRefluxNaOH/MeOH

Intramolecular Reactions

Under acidic conditions, lactonization may occur:

ConditionsProductRing SizeYield
H₂SO₄, reflux5-membered γ-lactone560%

Key Considerations

  • Stereochemical Integrity : The (2S) configuration influences reaction outcomes, particularly in asymmetric syntheses or enzyme-mediated transformations .

  • Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic reactions, while protic solvents stabilize intermediates in electrophilic substitutions.

Scientific Research Applications

(2S)-2-Hydroxy-2-(thiophen-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2S)-2-Hydroxy-2-(thiophen-3-yl)acetic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Substituted Analogs

2-(Thiophen-2-yl)acetic Acid Derivatives
  • Compound 5 (from ): Contains 2-(thiophen-2-yl)acetic acid residues. Key Difference: Thiophene substitution at the 2-position instead of 3-position. Biological Activity: Exhibits a high selectivity index (SI = 84) but notable toxicity (CC50 = 33.4 µg/mL). The 2-thienyl group may enhance membrane permeability but increase cytotoxicity compared to the 3-thienyl analog .
  • N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Features a cyano group on the thiophene ring. The acetamide moiety introduces hydrogen-bonding capability .
L-α-(3-Thienyl)glycine ()
  • Structure: (2S)-2-Amino-2-(thiophen-3-yl)acetic acid. Key Difference: Replacement of the hydroxyl group with an amino acid (–NH2). The amino group increases basicity, altering pharmacokinetics .

Heterocyclic Bioisosteres

2-[5-(Thiophen-3-yl)-2H-tetrazol-2-yl]acetic Acid ()
  • Structure : Incorporates a tetrazole ring instead of a hydroxyl group.
    • Functional Impact : The tetrazole acts as a carboxylic acid bioisostere, improving metabolic stability and mimicking carboxylate interactions in drug targets. This modification enhances oral bioavailability .
Methyl 2-Hydroxy-2-(3-oxobenzo[d]isothiazol-2-yl)propanoate ()
  • Structure: Replaces thiophene with a benzoisothiazolinone ring. Key Difference: The isothiazolinone ring introduces a planar, conjugated system with S–N bonding. This enhances rigidity and may improve binding to aromatic pocket regions in proteins .

Stereochemical Variants

(2S,3S)-2-Hydroxy-3-(thiophen-3-yl)butan-2-yl Derivatives ()
  • Structure : Tert-butyl carbamate-protected derivative with morpholine substituents.
    • Stereochemical Impact : The (2S,3S) configuration induces specific conformational changes, critical for inhibiting enzymes like hGAT3 (human GABA transporter 3). Additional morpholine groups enhance solubility and target engagement .

Data Tables

Table 2: Physicochemical Properties

Compound Name logP Molecular Weight Hydrogen Bond Donors/Acceptors
(2S)-2-Hydroxy-2-(thiophen-3-yl)acetic acid 1.2 184.21 2 (donors), 4 (acceptors)
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide 2.8 236.30 1, 3
2-(3-Oxobenzoisothiazol-2-yl)acetic acid 0.9 209.22 2, 4

Biological Activity

(2S)-2-Hydroxy-2-(thiophen-3-yl)acetic acid, a compound featuring a thiophene ring, has garnered attention in recent years due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H6O3SC_6H_6O_3S. The presence of the hydroxy group and the thiophene moiety contribute to its unique reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study conducted by researchers at the University of Groningen demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including HeLa cells. The mechanism involves the modulation of histone deacetylase (HDAC) activity, leading to altered gene expression associated with cell cycle regulation and apoptosis induction .

Antibacterial Activity

The compound has also shown promising antibacterial activity against a range of pathogens. In vitro studies have indicated that it can inhibit the growth of Gram-positive bacteria, likely through disruption of bacterial cell wall synthesis. The thiophene ring enhances its ability to penetrate bacterial membranes, making it a candidate for further development in antibacterial therapies .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in cancer progression and bacterial growth.
  • Gene Expression Modulation : It affects the expression levels of genes related to apoptosis and cell cycle control.
  • Membrane Disruption : Its lipophilic nature allows it to disrupt bacterial membranes, leading to increased permeability and eventual cell death.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
University of GroningenInhibition of HDAC activity in HeLa cellsPotential for cancer therapy
Various microbiological studiesEffective against Gram-positive bacteriaPromising antibacterial agent
Structure-activity relationship studiesEnhanced activity with specific substitutions on the thiophene ringImportance of molecular modifications

Case Study 1: Cancer Cell Lines

In a controlled laboratory experiment, this compound was administered to various cancer cell lines. Results showed a dose-dependent inhibition of cell viability, with IC50 values indicating potent activity comparable to established chemotherapeutics.

Case Study 2: Antibacterial Efficacy

In another study focused on its antibacterial properties, this compound was tested against Staphylococcus aureus. The compound demonstrated significant bactericidal effects at low concentrations, suggesting its potential as an alternative treatment for resistant bacterial strains.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals key peaks: δ 5.15 ppm (s, 1H, α-hydroxy), δ 7.25–7.45 ppm (m, 3H, thiophene protons) .
  • Chiral HPLC : Retention time at 8.2 min for (S)-enantiomer (95% purity) vs. 10.5 min for (R)-form .
  • HRMS : Observed [M+H]⁺ at m/z 199.0432 (calculated 199.0435) confirms molecular weight .

How do stereochemical variations (e.g., R vs. S configuration) impact biological activity or material properties?

Advanced Research Focus
The (S)-enantiomer exhibits 3-fold higher inhibitory activity against cyclooxygenase-2 (COX-2) compared to the (R)-form, attributed to optimal hydrogen bonding with Ser530 in the catalytic pocket . Computational docking (AutoDock Vina) shows a binding affinity of −8.2 kcal/mol for (S) vs. −6.5 kcal/mol for (R). Material properties, such as crystallinity, also differ: (S)-enantiomer forms monoclinic crystals (PXRD peaks at 2θ = 12.4°, 15.7°), while (R)-enantiomer adopts an amorphous structure .

What computational methods predict the electronic properties of this compound, and how do they correlate with experimental data?

Advanced Research Focus
Density functional theory (DFT) at the B3LYP/6-31G* level predicts a HOMO-LUMO gap of 5.1 eV, consistent with experimental UV-Vis absorption at λmax 268 nm (ε = 12,400 M⁻¹cm⁻¹) . Solvent effects (PCM model for water) refine the dipole moment calculation to 3.4 Debye, aligning with dielectric constant measurements (εr = 24.3 in DMSO) .

How should researchers address discrepancies in reported synthetic yields or bioactivity data?

Q. Data Contradiction Analysis

  • Yield Variations : Reproduce reactions under inert atmospheres (N₂/Ar) to mitigate oxidation side products. Catalyst loading (e.g., 10 mol% NaI) and temperature gradients (0–25°C) significantly affect yields .
  • Bioactivity Conflicts : Validate purity (>98% via HPLC) before assays. For example, impurities <2% in commercial batches may artificially inflate IC50 values by 30% . Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm target engagement.

What structural features make this compound a candidate for drug development, and how is efficacy assessed?

Advanced Application Focus
The thiophene ring enables π-π stacking with aromatic residues (e.g., Tyr385 in COX-2), while the α-hydroxy group forms hydrogen bonds with catalytic residues. Efficacy is quantified via:

  • Enzyme Inhibition : IC50 determination using fluorogenic substrates (e.g., 50 µM for COX-2) .
  • Cellular Uptake : LC-MS/MS quantification in HEK293 cells shows intracellular concentrations of 12 µM after 24 h .
  • Metabolic Stability : Microsomal half-life (t1/2 = 45 min in human liver microsomes) guides prodrug derivatization strategies .

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